In Vivo MR Selectivity: RU28318 Occupies ~85% of Brain MR Without Detectable GR Occupancy, Differentiating It from Spironolactone
In an in vivo rat model, acute treatment with RU28318 (50 mg/kg, s.c.) was estimated to selectively occupy approximately 85% of mineralocorticoid receptors (MR) in the brain, with no detectable occupation of glucocorticoid receptors (GR) [1]. In contrast, the GR antagonist RU40555 at 30 mg/kg occupied only approximately 50% of brain GR [1]. This demonstrates RU28318's high in vivo selectivity window for MR over GR. For comparison, spironolactone exhibits a reported MR:GR relative affinity ratio of only 25:1, indicating significant GR cross-reactivity at therapeutic concentrations [2]. The functional consequence of this selectivity difference was confirmed: RU28318 (50 mg/kg) blocked the normalizing effect of aldosterone (120 µg/kg) on saline intake in adrenalectomized rats, a pure MR-mediated behavior, without affecting GR-dependent stress responses [1].
| Evidence Dimension | In vivo brain receptor occupancy and MR:GR selectivity ratio |
|---|---|
| Target Compound Data | RU28318 (50 mg/kg s.c.): ~85% MR occupancy in rat brain; no GR occupancy detected. |
| Comparator Or Baseline | Spironolactone: MR:GR relative affinity ratio ~25:1 (in vitro). RU40555 (30 mg/kg s.c.): ~50% GR occupancy. |
| Quantified Difference | RU28318 achieves near-complete in vivo MR occupancy without GR engagement. Spironolactone's in vitro MR:GR ratio of 25:1 predicts significant GR binding at high concentrations, a limitation absent with RU28318. |
| Conditions | Adrenalectomized rats; ex vivo [³H]-corticosterone binding in hippocampus; functional assay: aldosterone-induced saline intake. |
Why This Matters
For experiments requiring isolated MR pathway interrogation without GR confounding, RU28318 provides a cleaner pharmacological tool than spironolactone, which lacks this in vivo selectivity margin.
- [1] Spencer R.L., Kim P.J., Kalman B.A., Cole M.A. Evidence for mineralocorticoid receptor facilitation of glucocorticoid receptor-dependent regulation of hypothalamic-pituitary-adrenal axis activity. Endocrinology. 1998 Jun;139(6):2718-26. doi: 10.1210/endo.139.6.6029. PMID: 9607777. View Source
- [2] Funder J.W. Mineralocorticoid receptor antagonists: emerging roles in cardiovascular medicine. Integr Blood Press Control. 2013 Dec 10;6:129-38. Table 2. doi: 10.2147/IBPC.S51406. PMCID: PMC5451309. View Source
